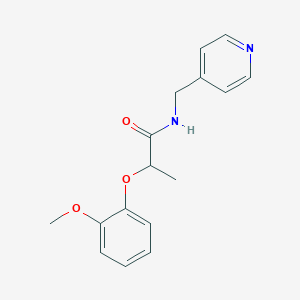
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of piperazine carboxylic acids, which have been shown to exhibit potent antitumor activity.
作用機序
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of mast cells and eosinophils, which play a role in allergic and inflammatory responses. 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.
実験室実験の利点と制限
One advantage of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling pathways. However, one limitation of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid. One area of interest is the development of combination therapies that include 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, as it has been shown to have synergistic effects when used in combination with other anticancer agents. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved therapeutic efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, particularly its effects on immune and inflammatory responses.
合成法
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid involves a multistep process, starting with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-aminoethyl)pyrimidine to form the key intermediate, which is subsequently reacted with piperazine-2-carboxylic acid to yield 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid.
科学的研究の応用
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has also been shown to have synergistic effects when used in combination with other anticancer agents.
特性
IUPAC Name |
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-26-14-6-3-5-12(15(14)27-2)16(23)22-10-9-21(11-13(22)17(24)25)18-19-7-4-8-20-18/h3-8,13H,9-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUOFVABAKJADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B5378046.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)